Cas no 380173-02-4 (2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole)

2-4-Methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methyl group and a piperidine-1-sulfonylphenyl moiety. This molecular architecture imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the sulfonyl group enhances stability and potential bioactivity, while the piperidine ring contributes to solubility and conformational flexibility. Its well-defined synthesis pathway allows for high purity and reproducibility, critical for applications in drug discovery and material science. The compound’s modular design also facilitates further derivatization, offering versatility in the development of novel bioactive molecules.
2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole structure
380173-02-4 structure
Product name:2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole
CAS No:380173-02-4
MF:C19H20N2O2S2
Molecular Weight:372.504302024841
CID:6041986
PubChem ID:1249004

2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole
    • 2-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole
    • NCGC00275831-01
    • 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
    • F1651-0017
    • 2-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-BENZOTHIAZOLE
    • AKOS000809233
    • 380173-02-4
    • Oprea1_824064
    • AB01279566-01
    • インチ: 1S/C19H20N2O2S2/c1-14-9-10-15(19-20-16-7-3-4-8-17(16)24-19)13-18(14)25(22,23)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3
    • InChIKey: XRHAOHWCJKCRCQ-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C1C1=CC=C(C)C(S(N2CCCCC2)(=O)=O)=C1

計算された属性

  • 精确分子量: 372.09662023g/mol
  • 同位素质量: 372.09662023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 556
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 86.9Ų

2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1651-0017-2mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1651-0017-4mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1651-0017-30mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1651-0017-1mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1651-0017-3mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1651-0017-10mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1651-0017-20μmol
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1651-0017-5μmol
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1651-0017-40mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1651-0017-50mg
2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole
380173-02-4 90%+
50mg
$160.0 2023-05-17

2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole 関連文献

2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazoleに関する追加情報

Recent Advances in the Study of 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole (CAS: 380173-02-4)

The compound 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole (CAS: 380173-02-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been investigated for its role as a kinase inhibitor, with particular focus on its ability to modulate key signaling pathways involved in cancer and inflammatory diseases. Recent studies have highlighted its promising activity against specific molecular targets, making it a candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural-activity relationship (SAR) of this compound, revealing that the piperidine-1-sulfonyl moiety significantly enhances its binding affinity to target kinases. The study employed molecular docking and in vitro assays to demonstrate its inhibitory effects on aberrant kinase activity in cancer cell lines. These findings suggest that 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole could serve as a scaffold for designing next-generation kinase inhibitors.

Further investigations into the pharmacokinetic properties of this compound were reported in a 2024 Bioorganic & Medicinal Chemistry Letters article. The study utilized advanced LC-MS techniques to evaluate its metabolic stability and bioavailability in preclinical models. Results indicated moderate hepatic clearance and acceptable oral absorption, though further optimization may be required to improve its drug-like properties. These insights are critical for advancing the compound into later stages of drug development.

Another notable application of 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole was explored in a recent Nature Communications paper, where it was tested as a potential anti-inflammatory agent. The compound demonstrated efficacy in reducing pro-inflammatory cytokine production in macrophage models, suggesting its utility in treating chronic inflammatory conditions. Mechanistic studies pointed to its interaction with the NF-κB pathway as a key mode of action.

Ongoing research efforts are now focusing on derivative synthesis to enhance the compound's selectivity and potency. Several analogs have shown improved target engagement in preliminary screens, with some exhibiting nanomolar-range IC50 values against specific kinase isoforms. These developments position 380173-02-4 as a valuable chemical probe for studying kinase-dependent cellular processes and as a lead compound for therapeutic development.

The safety profile of this benzothiazole derivative was recently assessed in a Toxicology Reports publication, which found no significant cytotoxicity at therapeutic concentrations in normal cell lines. However, researchers caution that comprehensive in vivo toxicity studies will be necessary before clinical translation. Current work includes optimizing the compound's formulation to address solubility challenges observed in physiological buffers.

From a structural perspective, crystallographic studies of the compound bound to its target proteins have provided valuable insights into its binding mode. These structural biology approaches, combined with computational modeling, are guiding rational drug design efforts to create more potent and selective variants. The unique sulfonyl-piperidine linkage appears to contribute to both the compound's stability and its ability to form crucial hydrogen bonds with kinase domains.

In conclusion, 2-4-methyl-3-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole represents an exciting chemical entity with multiple potential therapeutic applications. Its dual activity as both a kinase inhibitor and anti-inflammatory agent makes it particularly interesting for polypharmacology approaches. Future research directions will likely focus on target validation in disease models and the development of improved analogs with enhanced pharmacological properties.

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